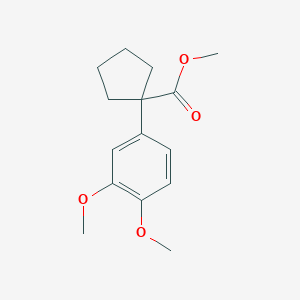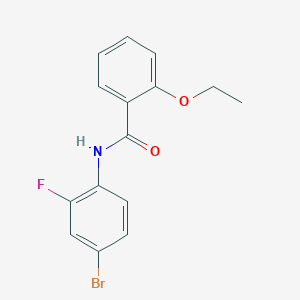![molecular formula C14H19N3OS2 B5864724 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B5864724.png)
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide, also known as DMTD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTD belongs to the class of thiadiazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In
Mécanisme D'action
The exact mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide is not fully understood. However, it is believed that this compound exerts its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation, and the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been shown to exhibit low toxicity, making it a safe compound to work with. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. Further studies are needed to determine the optimal dosage and administration route for these applications. Another area of interest is its potential use in cancer therapy. Future studies should focus on the development of this compound analogs with improved anti-cancer properties and reduced toxicity. Additionally, the mechanism of action of this compound should be further elucidated to better understand its biological activities.
Méthodes De Synthèse
The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide involves the reaction of 2-aminothiophene-5-carboxylic acid with 2,2-dimethylpropylamine and thionyl chloride. The resulting product is then treated with hydrazine hydrate and acetic anhydride to form the thiadiazole ring. The final product, this compound, is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. This compound has also been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS2/c1-5-9-6-7-10(19-9)12(18)15-13-17-16-11(20-13)8-14(2,3)4/h6-7H,5,8H2,1-4H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHHSSZNNJASLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2=NN=C(S2)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-methoxyphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B5864657.png)


methanone](/img/structure/B5864672.png)
![2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5864673.png)

![methyl 4-ethyl-2-[(3-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5864696.png)
![2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5864711.png)
![6-benzylidene-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5864715.png)

![3-(4-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5864728.png)